molecular formula C17H24N2O5 B13667455 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester CAS No. 106571-82-8

5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester

Cat. No.: B13667455
CAS No.: 106571-82-8
M. Wt: 336.4 g/mol
InChI Key: FVASJFMQBNYNSN-UHFFFAOYSA-N
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Description

5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester (CAS: 106571-82-8) is a protected amino acid derivative widely used in peptide synthesis. Its structure features a tert-butyl ester group, a benzyloxycarbonyl (Cbz)-protected amine, and a glutamic acid backbone. This compound is critical in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of deprotection . It is commercially available under synonyms such as "N-Cbz-L-glutamic Acid 5-tert-Butyl Ester" and is utilized in the synthesis of complex peptides and peptidomimetics .

Properties

CAS No.

106571-82-8

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-14(20)10-9-13(15(18)21)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22)

InChI Key

FVASJFMQBNYNSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester

Detailed Synthetic Route

Step 1: Protection of the Amino Group
  • Starting from L-glutamic acid or its derivatives, the α-amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dichloromethane (DCM).
  • This step yields N-Cbz-L-glutamic acid.
Step 2: Esterification of the Carboxyl Group
  • The γ-carboxyl group of N-Cbz-L-glutamic acid is selectively esterified using tert-butyl chloroformate (t-BuOCOCl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine.
  • The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at low temperature to avoid side reactions.
  • This step produces N-Cbz-L-glutamic acid 5-tert-butyl ester.
Step 3: Purification
  • The crude product is purified by liquid-liquid extraction and chromatographic techniques such as silica gel column chromatography.
  • Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) enhances purity.
Step 4: Optional Deprotection (for downstream applications)
  • The tert-butyl ester group can be selectively cleaved under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane.
  • The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Notes
1 Benzyloxycarbonyl chloride (Cbz-Cl), base (NaHCO3 or Et3N), DCM Protect amino group with Cbz Maintain low temperature (0-5°C)
2 tert-Butyl chloroformate, base (DIPEA), THF or DCM Esterify γ-carboxyl group with tert-butyl Anhydrous conditions preferred
3 Silica gel chromatography, recrystallization Purify intermediate and final compound Use solvents like ethyl acetate
4 Trifluoroacetic acid (TFA), DCM (optional) Deprotect tert-butyl ester Acid-labile protecting group
5 Pd/C, H2 gas (optional) Deprotect Cbz group Hydrogenation under mild pressure

Analysis of Preparation Methods

Advantages of the Protecting Groups

  • Benzyloxycarbonyl (Cbz) group : Provides stability to the amino group during esterification and other synthetic steps. It is stable under basic and neutral conditions and can be removed selectively by hydrogenolysis.
  • Tert-butyl ester group : Offers acid-labile protection to the carboxylic acid, allowing selective deprotection without affecting other functional groups. It is sterically bulky, reducing side reactions during peptide coupling.

Reaction Yields and Purity

  • Reported yields for the esterification step typically range from 70% to 90%, depending on reaction scale and conditions.
  • Purity of the final compound after purification is commonly above 95%, as verified by chromatographic and spectroscopic methods.

Analytical Techniques for Characterization

Technique Purpose Typical Observations
1H Nuclear Magnetic Resonance (NMR) Confirm chemical structure and stereochemistry Characteristic tert-butyl singlet at ~1.4 ppm; aromatic protons of Cbz group
13C NMR Carbon skeleton verification Signals for carbonyl carbons and tert-butyl carbons
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak at m/z ~357.38 (M+H)+
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity > 95% by area under curve
Melting Point Analysis Physical property confirmation Melting point range ~83-87 °C

Research Outcomes and Applications

Peptide Synthesis

  • The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS) due to its stable protecting groups and ease of deprotection.
  • It facilitates selective peptide bond formation, allowing the synthesis of complex peptides and peptidomimetics with high fidelity.

Enzyme-Substrate Interaction Studies

  • Its structural resemblance to glutamic acid makes it a valuable substrate analog in enzymology research.
  • The protected amino and carboxyl groups enable controlled studies of enzyme specificity and mechanism.

Pharmaceutical Development

  • Utilized in the synthesis of drug candidates, especially those involving peptide-based therapeutics.
  • Its stability and reactivity profile make it suitable for incorporation into prodrugs or as a building block in medicinal chemistry.

Comparative Analysis with Related Compounds

Compound Name Protecting Groups Applications
This compound Benzyloxycarbonyl (Cbz), tert-butyl ester Peptide synthesis, enzyme studies
Fmoc-L-glutamic acid α-tert-butyl ester Fmoc, tert-butyl ester Peptide synthesis, drug development
tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate Boc, tert-butyl ester Enzyme studies, pharmaceutical synthesis

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with tert-Butyl Ester and Carbamate Groups

  • Its ¹H-NMR shows a methoxybenzyl group (δ 3.74 ppm) and a carbamate NH signal (δ 6.75–6.80 ppm), contrasting with the Cbz-protected amine (δ ~7.3–7.5 ppm for aromatic protons) in the target compound. The absence of a glutamic acid moiety reduces its utility in peptide elongation compared to the target compound .
  • Its molecular formula (C₁₄H₂₈N₂O₄) and weight (288.38 g/mol) are comparable, but the Boc group offers orthogonal protection strategies compared to Cbz .

Simple Pentanoic Acid Esters

  • Pentanoic acid, methyl/ethyl esters: These lack amino or protective groups, rendering them unsuitable for peptide synthesis.
  • Hexanoic acid, methyl ester: With a longer carbon chain (C₆ vs.

Fluorinated Derivatives

  • Nonafluoropentanoic acid derivatives: Compounds like nonafluoropentanoic acid, ammonium salt (CAS: 68259-11-0), are highly fluorinated and used in surfactants or coatings. Their extreme stability contrasts with the target compound’s reactivity in peptide bond formation .

Data Tables

Table 1: Molecular and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₁₈H₂₅N₃O₆ 379.41 Cbz, tert-butyl ester, amide Peptide synthesis
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester C₁₈H₂₈N₂O₃ 320.43 tert-butyl carbamate, methoxybenzyl Drug intermediate
(2S)-5-Amino-2-(tert-Boc-amino)-pentanoic acid tert-butyl ester C₁₄H₂₈N₂O₄ 288.38 Boc, tert-butyl ester Orthogonal peptide synthesis
Pentanoic acid, methyl ester C₆H₁₂O₂ 116.16 Methyl ester Solvent, flavoring agent

Table 2: Spectral Data Comparison (¹H-NMR)

Compound Name tert-butyl Signal (δ) Aromatic Proton Signals (δ) Amide/Carbamate NH (δ)
Target Compound 1.37 (s, 9H) 7.17–7.22 (m, Ar-H) 6.75–6.80 (br s)
Compound 5d 1.37 (s, 9H) 6.75–6.91 (m, Ar-H) 3.64 (s, ArCH₂NH)

Key Research Findings

  • Synthetic Utility : The tert-butyl ester in the target compound enhances solubility in organic solvents, critical for SPPS, whereas simple esters (e.g., methyl) lack this advantage .
  • Deprotection Efficiency: The Cbz group is selectively removed via hydrogenolysis, contrasting with the acid-labile Boc group in related compounds .
  • Stability: Fluorinated esters (e.g., nonafluoropentanoic acid derivatives) exhibit superior thermal stability but are irrelevant in peptide chemistry due to inertness .

Biological Activity

5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester, also known as a derivative of glutamic acid, is a compound of significant interest in biochemical research and pharmaceutical applications. This compound's structural features enable it to participate in various biological processes, particularly in peptide synthesis and enzyme interactions.

Chemical Structure and Properties

The molecular formula for this compound is C17H23N2O6C_{17}H_{23}N_{2}O_{6}, with a molecular weight of approximately 357.38 g/mol. The compound features a tert-butyl ester group, which enhances its solubility and stability in biological systems.

Structural Formula

IUPAC Name (4R)5[(2methylpropan2yl)oxy]5oxo4(phenylmethoxycarbonylamino)pentanoicacid\text{IUPAC Name }(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoicacid

The biological activity of this compound primarily involves its role as a substrate and intermediate in enzymatic reactions. The presence of the amino and carbonyl groups allows it to participate in peptide bond formation, making it valuable in synthesizing peptides and proteins.

Key Mechanisms:

  • Enzyme Substrate Interaction: The compound can act as a substrate for various enzymes, facilitating biochemical reactions essential for metabolic processes.
  • Peptide Synthesis: It serves as a protecting group during peptide synthesis, allowing selective modification of amino acids without affecting others.

Case Studies

  • Peptide Synthesis Applications:
    • In a study focused on synthesizing cyclic peptides, this compound was utilized to protect the amino group during the reaction process. The resulting peptides exhibited enhanced biological activity compared to their unmodified counterparts .
  • Neurotransmitter Pathway Research:
    • Research involving the modulation of glutamate pathways highlighted the compound's potential role in enhancing synaptic transmission. This is crucial for developing treatments for neurological disorders such as Alzheimer's disease .
  • Drug Development:
    • A recent investigation into new drug candidates incorporated this compound as a building block for synthesizing novel therapeutic agents targeting specific biological pathways .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesApplications
Fmoc-L-glutamic acid α-tert-butyl esterFmoc protecting groupPeptide synthesis, drug development
tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoateMultiple protective groupsEnzyme studies, pharmaceutical synthesis
4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acidBenzyloxycarbonyl protecting groupComplex organic synthesis

Q & A

Q. What are the common synthetic routes for preparing 5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions involving:

  • Amide coupling : Use of carbodiimides (e.g., EDC·HCl) with DMAP as a catalyst in anhydrous solvents like dichloromethane or THF to activate carboxylic acids for coupling with amines .
  • Protection/deprotection strategies : The tert-butyl ester group is introduced via reaction with tert-butyl chloroformate under basic conditions, while the benzyloxycarbonyl (Cbz) group protects the amine .
  • Workup and purification : Liquid-liquid extraction, silica gel chromatography, and recrystallization are standard for isolating intermediates and final products .

Example Reaction Steps (from and ):

StepReagents/ConditionsPurpose
1EDC·HCl, DMAP, i-Pr2NEt in THFActivate carboxylate for amide bond formation
2tert-Butyl chloroformate, baseIntroduce tert-butyl ester protecting group
3TFA in DCMDeprotect tert-butyl ester (acid-labile group)

Q. Why is the tert-butyl ester group preferred in the synthesis of this compound?

Methodological Answer: The tert-butyl ester serves as a temporary protecting group for carboxylic acids due to its:

  • Stability : Resists hydrolysis under basic/neutral conditions but is cleaved selectively with strong acids (e.g., trifluoroacetic acid, TFA) .
  • Steric bulk : Minimizes unwanted side reactions during peptide elongation or other modifications .
  • Compatibility : Works well with benzyloxycarbonyl (Cbz) and other amine-protecting groups in multi-step syntheses .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR verify backbone connectivity and stereochemistry (e.g., tert-butyl signal at ~1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC/UPLC : Reverse-phase chromatography assesses purity (>95% by area under the curve) and detects enantiomeric excess in chiral separations .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, central composite designs optimize coupling reactions by balancing EDC·HCl and DMAP concentrations .
  • In situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and identify intermediates .
  • Green chemistry principles : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer workflows .

Q. How can researchers resolve enantiomeric impurities during synthesis?

Methodological Answer:

  • Chiral chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic mixtures .

Q. What strategies address low yields in amide bond formation steps?

Methodological Answer:

  • Coupling reagent optimization : Replace EDC·HCl with HATU or DMTMM for sterically hindered substrates .
  • Microwave-assisted synthesis : Enhance reaction rates and yields by applying controlled microwave irradiation (e.g., 50–100°C, 20–60 min) .
  • Protection of reactive sites : Temporarily block competing functional groups (e.g., alcohols with TBS groups) to prevent side reactions .

Q. How should researchers analyze contradictory spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR techniques : Use COSY, HSQC, and HMBC to assign ambiguous signals and confirm regiochemistry .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What computational methods aid in designing novel derivatives of this compound?

Methodological Answer:

  • Quantum mechanical calculations : Predict reaction pathways and transition states using software like Gaussian or NWChem to identify energetically favorable modifications .
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes in peptide metabolism) to prioritize synthesis .
  • Machine learning (ML) : Train ML models on existing reaction databases to predict optimal conditions for new derivatives .

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